Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methylsulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the methylsulfonylmethyl group. One common method involves the nitration of 2-methylfuran to yield 2-methyl-5-nitrofuran. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
Industrial production of 2-((Methylsulfonyl)methyl)-5-nitrofuran would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((Methylsulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amino derivative.
Reduction: The major product would be 2-((Methylsulfonyl)methyl)-5-aminofuran.
Substitution: The major products would be halogenated derivatives of the furan ring.
Scientific Research Applications
2-((Methylsulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as antimicrobial or anticancer agents.
Medicine: It could be explored for its pharmacological properties, particularly in drug development.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Methylsulfonyl)methyl)-5-nitrofuran would depend on its specific application. In a biological context, it could interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrofuran: Lacks the methylsulfonylmethyl group, making it less versatile in terms of chemical reactivity.
5-Nitrofurfural: Contains an aldehyde group instead of the methylsulfonylmethyl group, leading to different reactivity and applications.
2-((Methylsulfonyl)methyl)-furan: Lacks the nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-((Methylsulfonyl)methyl)-5-nitrofuran is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
39272-73-6 |
---|---|
Molecular Formula |
C6H7NO5S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
InChI Key |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.